![molecular formula C29H31N3O4 B2807382 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-isopropylphenyl)acetamide CAS No. 893789-03-2](/img/structure/B2807382.png)
2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-isopropylphenyl)acetamide
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Description
2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C29H31N3O4 and its molecular weight is 485.584. The purity is usually 95%.
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Scientific Research Applications
Structural Aspects and Properties
Research on structural aspects and properties of salt and inclusion compounds of isoquinoline derivatives shows significant findings. For instance, Karmakar et al. (2007) investigated the structural properties of two amide-containing isoquinoline derivatives, revealing that these compounds form gels or crystalline solids upon treatment with mineral acids. This study highlights the structural versatility and potential application in material science of isoquinoline derivatives similar to the compound (Karmakar, Sarma, & Baruah, 2007).
Therapeutic Applications
Another area of interest is the therapeutic applications of isoquinoline derivatives. Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative and evaluated its efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro, showcasing the potential for isoquinoline derivatives in antiviral therapy (Ghosh et al., 2008).
Analgesic and Anti-Inflammatory Activities
Isoquinoline derivatives have also been evaluated for their analgesic and anti-inflammatory activities. Yusov et al. (2019) synthesized enaminoamides that exhibited analgesic effects comparable to sodium metamizole and anti-inflammatory effects in a carrageenan model. This suggests that compounds structurally related to the specified molecule could serve as potential analgesic and anti-inflammatory agents (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).
Synthesis and Characterization
The synthesis and characterization of related compounds provide insights into the chemical versatility and potential applications of isoquinoline derivatives. Durgadas, Mukkanti, and Pal (2013) focused on synthesizing N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, demonstrating the feasibility of generating complex molecules for various scientific applications (Durgadas, Mukkanti, & Pal, 2013).
properties
IUPAC Name |
2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-19(2)20-10-12-24(13-11-20)31-28(33)18-32-25-16-27(36-4)26(35-3)15-21(25)14-22(29(32)34)17-30-23-8-6-5-7-9-23/h5-16,19,30H,17-18H2,1-4H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDALAZPDQKDBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC(=C(C=C3C=C(C2=O)CNC4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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